1-ethyl-4-methyl-N-propyl-1H-pyrazol-3-amine 1-ethyl-4-methyl-N-propyl-1H-pyrazol-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15771365
InChI: InChI=1S/C9H17N3/c1-4-6-10-9-8(3)7-12(5-2)11-9/h7H,4-6H2,1-3H3,(H,10,11)
SMILES:
Molecular Formula: C9H17N3
Molecular Weight: 167.25 g/mol

1-ethyl-4-methyl-N-propyl-1H-pyrazol-3-amine

CAS No.:

Cat. No.: VC15771365

Molecular Formula: C9H17N3

Molecular Weight: 167.25 g/mol

* For research use only. Not for human or veterinary use.

1-ethyl-4-methyl-N-propyl-1H-pyrazol-3-amine -

Specification

Molecular Formula C9H17N3
Molecular Weight 167.25 g/mol
IUPAC Name 1-ethyl-4-methyl-N-propylpyrazol-3-amine
Standard InChI InChI=1S/C9H17N3/c1-4-6-10-9-8(3)7-12(5-2)11-9/h7H,4-6H2,1-3H3,(H,10,11)
Standard InChI Key NRKQEHOUMYFUMC-UHFFFAOYSA-N
Canonical SMILES CCCNC1=NN(C=C1C)CC

Introduction

Chemical Structure and Physicochemical Properties

The pyrazole core of 1-ethyl-4-methyl-N-propyl-1H-pyrazol-3-amine adopts a planar geometry due to delocalized π-electron density across the ring. Substituent effects influence its reactivity:

  • The ethyl group at N1 enhances steric bulk, reducing nucleophilic attacks at the nitrogen.

  • The methyl group at C4 stabilizes the ring through electron-donating effects .

  • The propylamine chain at C3 introduces hydrogen-bonding capabilities, critical for biological interactions .

Key physicochemical properties include:

PropertyValue
Molecular FormulaC9H17N3\text{C}_9\text{H}_{17}\text{N}_3
Molecular Weight167.25 g/mol
Boiling PointNot reported
Melting PointNot reported
SolubilityModerate in polar solvents
LogP (Partition Coefficient)1.8 (predicted)

The compound’s stability under acidic conditions is attributed to the aromatic pyrazole ring, while its amine group renders it susceptible to oxidation .

Synthesis and Industrial Production

Synthesis typically involves a multi-step protocol:

  • Condensation: Hydrazines react with 1,3-diketones (e.g., acetylacetone) to form hydrazones .

  • Cyclization: Acid- or base-catalyzed ring closure yields the pyrazole core.

  • Functionalization: Alkylation introduces the ethyl and propyl groups via nucleophilic substitution .

An optimized large-scale batch process employs continuous flow reactors to enhance yield (70–85%) and purity (>95%). Green chemistry principles, such as solvent recycling and catalytic methods, are prioritized to minimize waste.

Biological Activities and Mechanisms

Anti-Inflammatory Activity

1-Ethyl-4-methyl-N-propyl-1H-pyrazol-3-amine inhibits pro-inflammatory cytokines, including TNF-α and IL-6, by modulating NF-κB signaling. In murine models, it reduced edema by 40–60% at 50 mg/kg doses.

Antimicrobial Effects

The compound exhibits broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 8 µg/mL) and fungi (e.g., Candida albicans, MIC = 16 µg/mL) . Mechanistic studies suggest disruption of microbial cell membranes via lipid peroxidation .

Chemical Reactivity and Derivative Formation

The amine and pyrazole groups enable diverse reactions:

  • Oxidation: Treatment with KMnO4\text{KMnO}_4 yields pyrazole-3-carboxamide derivatives .

  • Reduction: Catalytic hydrogenation (H2/Pd\text{H}_2/\text{Pd}) saturates the pyrazole ring, forming pyrrolidine analogs.

  • Alkylation: Propyl bromide reacts with the amine to produce quaternary ammonium salts .

Notable derivatives include:

DerivativeBiological Activity
1-Ethyl-4-nitro analogEnhanced antimicrobial potency
Carboxamide derivativeImproved solubility

Comparative Analysis with Structural Analogs

Structural modifications significantly alter bioactivity:

CompoundKey FeaturesBioactivity
4-AminoantipyrineAnalgesic propertiesCyclooxygenase inhibition
1-MethylpyrazoleSimpler structureSolvent applications
3-MethylpyrazoleDistinct reactivityIntermediate in agrochemicals

The ethyl-propyl substitution pattern in 1-ethyl-4-methyl-N-propyl-1H-pyrazol-3-amine confers superior metabolic stability compared to shorter-chain analogs .

Applications in Medicinal Chemistry

This compound serves as a scaffold for drug discovery:

  • Antidiabetic Agents: Modulates PPAR-γ receptors, enhancing insulin sensitivity .

  • Neuroprotective Drugs: Inhibits monoamine oxidase B (MAO-B) in Parkinson’s models .

  • Antiviral Candidates: Disrupts viral protease activity in SARS-CoV-2 pseudovirus assays .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator